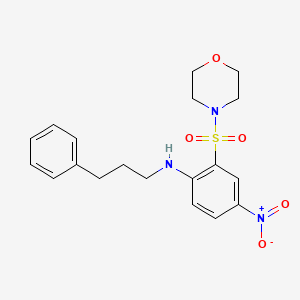

2-(morpholin-4-ylsulfonyl)-4-nitro-N-(3-phenylpropyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Morpholin-4-ylsulfonyl)-4-nitro-N-(3-phenylpropyl)anilin ist eine komplexe organische Verbindung, die durch das Vorhandensein eines Morpholinrings, einer Sulfonylgruppe, einer Nitrogruppe und eines Phenylpropylsubstituenten gekennzeichnet ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Morpholin-4-ylsulfonyl)-4-nitro-N-(3-phenylpropyl)anilin umfasst in der Regel mehrere Schritte:

Bildung des Morpholinrings: Der Morpholinring kann durch die Reaktion von Diethanolamin mit Schwefeldichlorid synthetisiert werden.

Sulfonierung: Der Morpholinring wird dann mit Chlorsulfonsäure sulfoniert, um die Sulfonylgruppe einzuführen.

Nitrierung: Der aromatische Ring wird mit einem Gemisch aus konzentrierter Schwefelsäure und Salpetersäure nitriert, um die Nitrogruppe einzuführen.

Alkylierung: Der letzte Schritt beinhaltet die Alkylierung des Anilinderivats mit 3-Phenylpropylbromid unter basischen Bedingungen, um die Zielverbindung zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheseschritte beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Verwendung von Katalysatoren zur Verbesserung der Reaktionsgeschwindigkeiten umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Reduktion: Die Nitrogruppe kann auch reduziert werden, um verschiedene Zwischenprodukte zu bilden, abhängig von den verwendeten Bedingungen und Reagenzien.

Substitution: Die Sulfonylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffgas, Palladium auf Kohle.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Amine oder Thiole.

Hauptprodukte

Reduktion: 2-(Morpholin-4-ylsulfonyl)-4-amino-N-(3-phenylpropyl)anilin.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

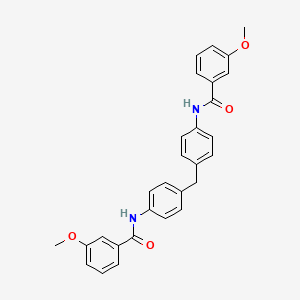

In der Chemie kann 2-(Morpholin-4-ylsulfonyl)-4-nitro-N-(3-phenylpropyl)anilin als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartigen funktionellen Gruppen machen es zu einem vielseitigen Zwischenprodukt in der organischen Synthese.

Biologie

In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen von Sulfonyl- und Nitrogruppen auf biologische Systeme zu untersuchen. Sie kann auch als Vorläufer für die Synthese biologisch aktiver Moleküle dienen.

Medizin

In der pharmazeutischen Chemie könnten Derivate dieser Verbindung auf ihre potenziellen pharmakologischen Aktivitäten untersucht werden. Das Vorhandensein des Morpholinrings und der Nitrogruppe deutet darauf hin, dass es mit verschiedenen biologischen Zielstrukturen interagieren könnte.

Industrie

In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-(Morpholin-4-ylsulfonyl)-4-nitro-N-(3-phenylpropyl)anilin hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit Enzymen oder Rezeptoren interagieren und möglicherweise bestimmte Pfade hemmen oder aktivieren. Die Nitrogruppe könnte einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren.

Wirkmechanismus

The mechanism of action of 2-(MORPHOLINE-4-SULFONYL)-4-NITRO-N-(3-PHENYLPROPYL)ANILINE depends on its specific application:

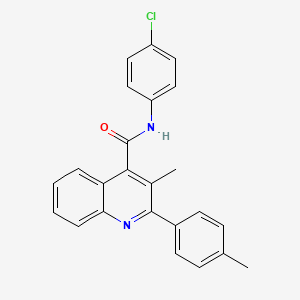

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

Chemical Interactions: The compound’s functional groups allow it to participate in various chemical interactions, influencing its behavior in different environments.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

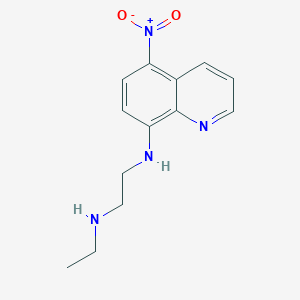

2-(Morpholin-4-ylsulfonyl)-4-nitroanilin: Fehlt die Phenylpropylgruppe.

4-Nitro-N-(3-phenylpropyl)anilin: Fehlen die Morpholin- und Sulfonylgruppen.

2-(Morpholin-4-ylsulfonyl)anilin: Fehlen die Nitro- und Phenylpropylgruppen.

Einzigartigkeit

2-(Morpholin-4-ylsulfonyl)-4-nitro-N-(3-phenylpropyl)anilin ist aufgrund der Kombination seiner funktionellen Gruppen einzigartig. Das Vorhandensein des Morpholinrings, der Sulfonylgruppe, der Nitrogruppe und des Phenylpropylsubstituenten bietet einen einzigartigen Satz chemischer Eigenschaften, der in verschiedenen Anwendungen genutzt werden kann.

Eigenschaften

Molekularformel |

C19H23N3O5S |

|---|---|

Molekulargewicht |

405.5 g/mol |

IUPAC-Name |

2-morpholin-4-ylsulfonyl-4-nitro-N-(3-phenylpropyl)aniline |

InChI |

InChI=1S/C19H23N3O5S/c23-22(24)17-8-9-18(20-10-4-7-16-5-2-1-3-6-16)19(15-17)28(25,26)21-11-13-27-14-12-21/h1-3,5-6,8-9,15,20H,4,7,10-14H2 |

InChI-Schlüssel |

SCMVOMFDLKMGLK-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide](/img/structure/B11661397.png)

![3-(4-propoxyphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661428.png)

![ethyl oxo(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B11661446.png)

![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline](/img/structure/B11661452.png)

![(3,4-dichlorophenyl)[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11661457.png)

![2-(phenylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11661466.png)

![N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661484.png)

![N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11661488.png)

![2,5-dimethyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide](/img/structure/B11661499.png)

![1-[(4-Bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B11661505.png)